1-(tert-butyl)-6-(3-methoxybenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
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Description
1-(tert-butyl)-6-(3-methoxybenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a useful research compound. Its molecular formula is C18H22N4O2 and its molecular weight is 326.4. The purity is usually 95%.
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Biological Activity
1-(tert-butyl)-6-(3-methoxybenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a complex organic compound belonging to the class of pyrazolopyridazines. This compound features a distinctive structure characterized by a pyrazolo[3,4-d]pyridazine core, which is fused with a tert-butyl group and a methoxybenzyl substituent. The unique combination of these structural elements is believed to influence its biological activity and chemical reactivity.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₄O, with a molecular weight of 326.4 g/mol. Its structural features can be summarized in the following table:
Property | Value |
---|---|
Common Name | This compound |
CAS Number | 1172856-63-1 |
Molecular Weight | 326.4 g/mol |
The specific mechanism of action for this compound remains largely unexplored due to limited research. However, compounds within the pyrazolo[3,4-d]pyridazine class have been investigated for various biological activities, including:
- Antibacterial Activity : Some derivatives exhibit significant antibacterial properties.
- Antifungal Activity : Certain pyrazolopyridazines have shown effectiveness against fungal infections.
- Antitumor Activity : Research suggests potential anticancer effects through mechanisms such as apoptosis induction and cytotoxicity against tumor cells.
Research Findings
Recent studies have highlighted the potential biological activities associated with this compound and its analogs:
- Anticancer Properties : A study indicated that pyrazolopyridazine derivatives could induce apoptosis in cancer cells, demonstrating cytotoxicity comparable to established chemotherapeutics like bleomycin.
- Structure-Activity Relationship (SAR) : The unique substituents on the pyrazolo[3,4-d]pyridazine core can significantly impact biological activity. For example, the presence of methoxy and tert-butyl groups may enhance lipophilicity and cellular uptake, thereby improving efficacy against target cells .
- Safety Data : Currently, safety data specific to this compound is not available; however, general laboratory protocols for handling new compounds apply.
Comparative Analysis with Similar Compounds
The following table summarizes some compounds structurally similar to this compound and their unique features:
Compound Name | Structure Type | Biological Activity |
---|---|---|
3-(tert-butyl)-N-(4-methoxybenzyl)pyrazole | Pyrazole derivative | Exhibits antimicrobial properties |
5-Methylpyrazole | Simple pyrazole | Basic structure; less complex |
Pyrazolo[3,4-d]pyrimidine derivatives | Related heterocycles | Potentially different activities |
Future Directions
Further research is essential to elucidate the full spectrum of biological activities associated with this compound. Studies should focus on:
- In vitro and in vivo assays to determine specific biological effects.
- Mechanistic studies to uncover pathways through which this compound exerts its effects.
- Safety assessments to establish handling protocols for laboratory use.
Properties
IUPAC Name |
1-tert-butyl-6-[(3-methoxyphenyl)methyl]-4-methylpyrazolo[3,4-d]pyridazin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-12-15-10-19-22(18(2,3)4)16(15)17(23)21(20-12)11-13-7-6-8-14(9-13)24-5/h6-10H,11H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUKPDRBNSACRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC3=CC(=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.